Nafoxidine-d5 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

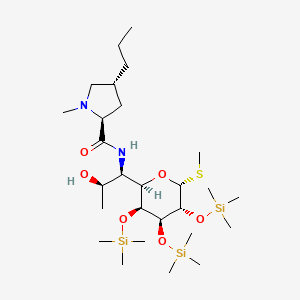

Nafoxidine-d5 Hydrochloride is a deuterated form of Nafoxidine Hydrochloride, a nonsteroidal antiestrogen compound. It is primarily used in scientific research, particularly in the study of estrogen receptors and their role in various biological processes. The compound is known for its ability to bind to estrogen receptors, thereby inhibiting the effects of endogenous estrogens.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Nafoxidine-d5 Hydrochloride involves a multi-step process. One of the key methods includes a Lewis acid-mediated three-component coupling reaction. This reaction involves the coupling of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride. The resulting product undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part, followed by double-bond migration to yield Nafoxidine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production of Nafoxidine-d5 to achieve the desired isotopic labeling.

Analyse Chemischer Reaktionen

Types of Reactions: Nafoxidine-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrrolidine moieties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy or pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Nafoxidine-d5 Hydrochloride is extensively used in scientific research due to its unique properties:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Biology: Studied for its interaction with estrogen receptors and its effects on gene expression.

Medicine: Investigated for its potential therapeutic applications in breast cancer treatment.

Industry: Utilized in the development of new antiestrogen drugs and in the study of drug metabolism and pharmacokinetics.

Wirkmechanismus

Nafoxidine-d5 Hydrochloride exerts its effects by binding to estrogen receptors, thereby blocking the binding of endogenous estrogens. This inhibition prevents the activation of estrogen-responsive genes, leading to a decrease in cell proliferation and growth. The compound also induces oxidative stress and modulates signaling pathways involving protein kinase C and calcium .

Vergleich Mit ähnlichen Verbindungen

Tamoxifen: Another nonsteroidal antiestrogen used in breast cancer treatment.

Lasofoxifene: A selective estrogen receptor modulator with similar binding properties.

Raloxifene: Used in the prevention of osteoporosis and breast cancer.

Uniqueness of Nafoxidine-d5 Hydrochloride: this compound is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. Its strong binding affinity to estrogen receptors and ability to modulate multiple signaling pathways make it a valuable tool in scientific research.

Eigenschaften

CAS-Nummer |

1794766-71-4 |

|---|---|

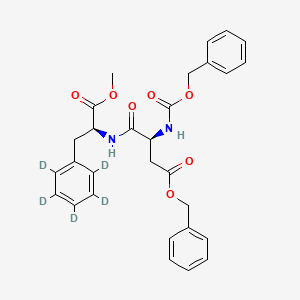

Molekularformel |

C29H32ClNO2 |

Molekulargewicht |

467.061 |

IUPAC-Name |

1-[2-[4-[6-methoxy-2-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H/i2D,3D,4D,7D,8D; |

InChI-Schlüssel |

HJOOGTROABIIIU-GTOZQSFPSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl |

Synonyme |

1-[2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]pyrrolidine-d5 Hydrochloride; 1-[2-[p-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy]ethyl]pyrrolidine-d5 Hydrochloride; 11100A-d5; NSC 70735-d5; U 11100-d5; U 11100A-d5; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)

![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)